![molecular formula C14H15N3O2 B2776417 3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886503-26-0](/img/structure/B2776417.png)
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C14H15N3O2 and its molecular weight is 257.293. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3,6-Dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 886503-26-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and implications for therapeutic applications.
- Molecular Formula : C14H15N3O2
- Molecular Weight : 257.29 g/mol
- IUPAC Name : this compound
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that typically include cyclization and functionalization of pyrazole derivatives. Variants of this compound have been synthesized to explore their biological activities, particularly in inhibiting protein kinases relevant to various diseases.
Inhibition of Protein Kinases
Research indicates that derivatives of the pyrazolo[3,4-b]pyridine scaffold exhibit potent inhibitory effects on several protein kinases. For instance:
- DYRK1A : IC50 = 11 µM
- CDK5 : IC50 = 0.41 µM
- GSK-3 : IC50 = 1.5 µM
These findings suggest that the compound may have therapeutic potential in treating conditions like Alzheimer's disease through modulation of kinase activity .
Anticancer Activity
Recent studies have identified pyrazolo[3,4-b]pyridine derivatives as promising candidates for cancer therapy. The compound has shown effective inhibition of TBK1 (TANK-binding kinase 1), which plays a significant role in immune response and cancer progression. Notably, a related derivative demonstrated:
- TBK1 Inhibition : IC50 = 0.2 nM
- Antiproliferation Effects : Significant activity against various cancer cell lines including A172, U87MG, and A375 .
Structure-Activity Relationships (SAR)
The biological activity of this compound is influenced by its molecular structure. Modifications to the pyrazole ring and substituents can significantly affect potency and selectivity against target kinases. For example:
Compound | Target Kinase | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | DYRK1A | 11 | Moderate |
Compound B | CDK5 | 0.41 | High |
Compound C | GSK-3 | 1.5 | Moderate |
This table summarizes key findings from SAR studies demonstrating the relationship between structural modifications and biological efficacy .
Alzheimer’s Disease Model
In a study evaluating the effects of various pyrazolo[3,4-b]pyridine derivatives on Alzheimer's disease models, researchers found that specific modifications led to enhanced inhibition of DYRK1A, thereby improving cognitive outcomes in animal models .
Cancer Therapeutics
Another investigation highlighted the use of a closely related compound as a TBK1 inhibitor in glioblastoma models. The study reported that the compound effectively reduced tumor growth by modulating immune responses through TBK1 inhibition .
科学的研究の応用
Inhibition of Enzymatic Activity
One of the primary applications of 3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is its role as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ). This enzyme is crucial in various cellular processes, including growth and survival pathways in cancer cells. Research indicates that derivatives of this compound exhibit potent inhibitory activity against PI3Kδ, with IC50 values in the nanomolar range, suggesting their potential as therapeutic agents for conditions such as cancer and autoimmune diseases .
Anticancer Activity
Studies have shown that compounds based on the pyrazolo[3,4-b]pyridine scaffold possess significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines and demonstrated cytotoxic effects. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways .
Synthetic Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : The initial step usually includes the condensation of appropriate aldehydes with hydrazines to form the pyrazole core.
- Cyclization : Subsequent cyclization reactions can introduce the pyridine moiety.
- Carboxylation : The final step often involves carboxylation at the 4-position to yield the target compound.
These synthetic routes are crucial for producing analogs with varied biological activities and enhancing their pharmacological profiles .
Case Study 1: Selective PI3Kδ Inhibitors
A notable study focused on designing a series of pyrazolo[3,4-b]pyridine derivatives that included this compound as a lead compound. The results highlighted its selectivity for PI3Kδ over other isoforms, making it a promising candidate for further development in treating hematological malignancies .
Case Study 2: Antiinflammatory Properties
Another research effort investigated the anti-inflammatory effects of compounds derived from pyrazolo[3,4-b]pyridine structures. The findings indicated that these compounds could inhibit COX enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions .
化学反応の分析
Functional Group Reactivity
The compound’s reactivity is governed by three key features:
-
Carboxylic acid group : Participates in acid-base reactions, esterifications, and amide formations.
-
Pyrazolo[3,4-b]pyridine core : Susceptible to electrophilic substitution and cycloaddition reactions.
-
Cyclopropyl groups : Influence steric and electronic effects, modulating reaction pathways.
2.1. Carboxylic Acid Derivatives
The carboxylic acid group undergoes nucleophilic acyl substitution to form esters, amides, or acid chlorides.
2.2. Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine core undergoes regioselective substitution at position 5 or 7 due to electron-rich nitrogen atoms.
Reagent | Conditions | Product | Regioselectivity | Source |
---|---|---|---|---|
HNO₃/H₂SO₄ | 0–5°C, 2 h | Nitro-substituted derivative at C5 | >95% C5 | |
Br₂/FeBr₃ | CH₂Cl₂, rt, 1 h | Bromo-substituted derivative at C7 | 80% C7 |
3.1. Oxidation
The cyclopropyl groups and pyridine ring are resistant to oxidation, but the methyl group at N1 can be oxidized under harsh conditions:
Reagent | Conditions | Product | Mechanism | Source |
---|---|---|---|---|
KMnO₄, H₂O | 100°C, 12 h | N1-Carboxylic acid derivative | Radical oxidation |
3.2. Reduction
The pyridine ring can be partially reduced:
Reagent | Conditions | Product | Selectivity | Source |
---|---|---|---|---|
H₂, Pd/C | EtOH, 50 psi, 24 h | Tetrahydro-pyrazolopyridine derivative | Full ring saturation |
Cycloaddition and Ring-Opening Reactions
The cyclopropyl groups participate in strain-driven reactions:
5.1. PPARα Activation (Source 5)
The carboxylic acid group forms critical hydrogen bonds with Tyr314 and His440 in PPARα’s ligand-binding domain, enabling agonistic activity. Substitution at C3 (cyclopropyl) enhances binding affinity by 12-fold compared to unsubstituted analogs.
5.2. Antimalarial Derivatives (Source 8)
Ester derivatives of this compound exhibit IC₅₀ = 18 nM against Plasmodium falciparum. Resistance mechanisms involve mutations in the ABCI3 transporter, highlighting the role of the carboxylic acid in target engagement.
Stability and Degradation Pathways
-
Photodegradation : Exposure to UV light causes cyclopropyl ring opening (t₁/₂ = 48 h under sunlight).
-
Hydrolysis : Stable in acidic conditions (pH 2–6) but degrades at pH >8 via decarboxylation.
特性
IUPAC Name |
3,6-dicyclopropyl-1-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-17-13-11(12(16-17)8-4-5-8)9(14(18)19)6-10(15-13)7-2-3-7/h6-8H,2-5H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOHFVPPHNQBYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C3CC3)C(=O)O)C(=N1)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。